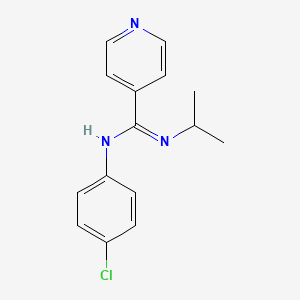

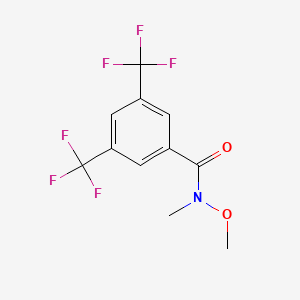

![molecular formula C20H21N3O2 B2394892 (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 1208664-11-2](/img/structure/B2394892.png)

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone” is a complex organic molecule. It belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents . The reaction was monitored by thin layer chromatography (TLC) using silica gel GF254 .Molecular Structure Analysis

The crystal structure of the compound is monoclinic, P 2 1 / c (no. 14), with a = 6.7230 (2) Å, b = 11.1182 (3) Å, c = 14.4996 (5) Å, β = 94.8870(10)° . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are also provided .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it can be synthesized by treating 2-aminopyridines with α-haloketones in polar organic solvents .Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H15NO3 . It forms a colourless block crystal with a size of 0.15 × 0.12 × 0.08 mm .Applications De Recherche Scientifique

Synthesis and Optical Properties

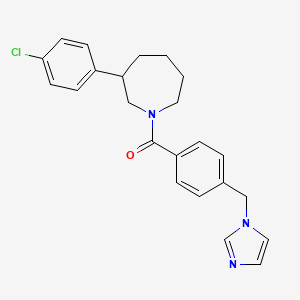

A study by Volpi et al. (2017) discusses the synthesis of a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are structurally related to the compound . These compounds exhibit significant optical properties, characterized by absorption and fluorescence spectra with large Stokes' shift ranges. This suggests potential applications in material sciences, particularly in the development of luminescent materials for various technological applications (Volpi et al., 2017).

Applications in Parkinson's Disease Imaging

Wang et al. (2017) synthesized a compound structurally similar to (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone, specifically for imaging LRRK2 enzyme in Parkinson's disease using PET imaging. This demonstrates the potential use of related compounds in neuroimaging and the study of neurological disorders (Wang et al., 2017).

Development of Drug Formulations

A study by Burton et al. (2012) on a compound with a similar structure focused on developing suitable formulations for early toxicology and clinical studies. This indicates the relevance of such compounds in pharmaceutical formulation development, particularly for drugs with poor water solubility (Burton et al., 2012).

Antimicrobial and Anticancer Activity

Kumar et al. (2012) explored the synthesis and antimicrobial activity of some pyridine derivatives related to the compound . The study indicates the potential of these compounds in developing new antimicrobial agents. Additionally, their structure-activity relationship suggests a possibility for cancer chemotherapy (Kumar et al., 2012).

Anti-Inflammatory and Analgesic Evaluation

Research by Sondhii et al. (1996) and Sondhi et al. (2000) on heterocyclic compounds, structurally similar to the queried compound, demonstrated significant anti-inflammatory and analgesic activities. This suggests potential therapeutic applications in managing pain and inflammation (Sondhii et al., 1996); (Sondhi et al., 2000).

Mécanisme D'action

Target of Action

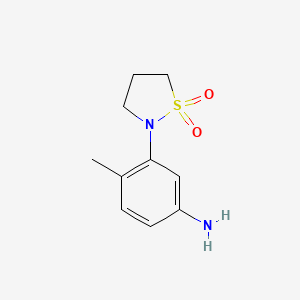

It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been associated with bioactive molecules with target selectivity .

Mode of Action

Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

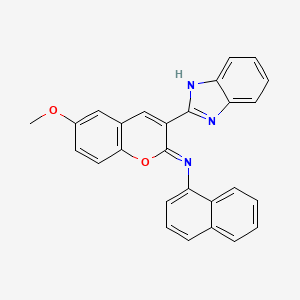

IUPAC Name |

[3-(4-methoxyphenyl)pyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-14-19(23-11-4-3-5-18(23)21-14)20(24)22-12-10-16(13-22)15-6-8-17(25-2)9-7-15/h3-9,11,16H,10,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHRFDZSMKPMJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2394818.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/no-structure.png)

![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2394824.png)

![6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2394826.png)

![1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2394828.png)

![[1-(Thiophen-2-ylmethyl)piperidin-3-yl]methanol](/img/structure/B2394830.png)